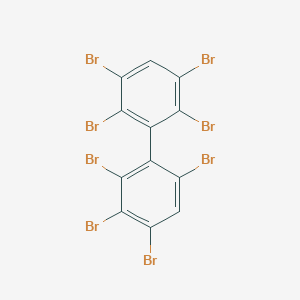

2,2',3,3',4,5',6,6'-Octabromobiphenyl

Descripción general

Descripción

2,2',3,3',4,5',6,6'-Octabromobiphenyl, also known as this compound, is a useful research compound. Its molecular formula is C12H2Br8 and its molecular weight is 785.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Environmental Presence

The synthesis of octabrominated diphenyl ethers, including 2,2',3,3',4,5',6,6'-octabromodiphenyl ether (BDE-201), is crucial for creating standards for analytical, toxicological, and stability studies, as well as investigations concerning physical-chemical properties. These compounds originate from industrial OctaBDE mixtures and transformation products of DecaBDE, a high-volume industrial brominated flame retardant (BFR). The synthesized octaBDE congeners, including BDE-201, are essential for environmental pollutant studies due to their widespread presence in abiotic and biotic environments, including human exposure (Teclechiel et al., 2007).

Environmental Impact and Toxicology

A novel octabrominated phenolic diphenyl ether identified in blue mussels from the Swedish West Coast highlights the environmental impact and persistence of such compounds. The presence of octaBDEs in marine organisms raises concerns about their toxicological effects and the necessity for monitoring these pollutants in the environment. This discovery underscores the significance of studying the environmental distribution and toxicological implications of octaBDEs, including 2,2',3,3',4,5',6,6'-octabromobiphenyl (Winnberg et al., 2014).

Occupational Exposure and Safety

Research on occupational exposure to commercial decabromodiphenyl ether in workers manufacturing or handling flame-retarded rubber reveals the bioavailability of BDE-209 and its potential degradation to lower brominated diphenyl ethers (BDEs), including octaBDEs. This study emphasizes the importance of assessing and mitigating the exposure of workers to PBDEs, highlighting the need for safety measures and monitoring in industries utilizing these flame retardants. The findings contribute to understanding the occupational health risks associated with the production and handling of BFRs (Thuresson et al., 2005).

Mecanismo De Acción

Target of Action

The primary target of 2,2’,3,3’,4,5’,6,6’-Octabromobiphenyl, also known as 1,2,3,5-tetrabromo-4-(2,3,5,6-tetrabromophenyl)benzene, is the Xenobiotic Responsive Element (XRE) . XRE is a promoter region of genes that are activated by the compound .

Biochemical Pathways

The compound’s interaction with its targets affects the biochemical pathways related to the metabolism of xenobiotic chemicals . Specifically, it activates the expression of genes such as the CYP1A1 gene, which is involved in the metabolism of xenobiotics . The downstream effects of this activation cascade to many other key metabolic processes .

Pharmacokinetics

As a polybrominated biphenyl, it is likely to have low solubility and high persistence in the environment . These properties may impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’,3,3’,4,5’,6,6’-Octabromobiphenyl. As a polybrominated biphenyl, it is persistent in the environment . Its use is banned or restricted in most areas due to its toxicity and environmental persistence . The compound’s action can be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2,2’,3,3’,4,5’,6,6’-Octabromobiphenyl acts as a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This interaction mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .

Cellular Effects

The compound exerts its effects at the cellular level by mediating the biochemical and toxic effects of halogenated aromatic hydrocarbons . It is involved in cell-cycle regulation

Molecular Mechanism

At the molecular level, 2,2’,3,3’,4,5’,6,6’-Octabromobiphenyl binds to the XRE promoter region of genes . This binding activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes . The activation of these genes mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .

Propiedades

IUPAC Name |

1,2,3,5-tetrabromo-4-(2,3,5,6-tetrabromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Br8/c13-3-1-6(16)11(19)12(20)7(3)8-9(17)4(14)2-5(15)10(8)18/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWEDREXJLOGPJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)Br)C2=C(C(=CC(=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Br8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20152373 | |

| Record name | 2,2',3,3',4,5',6,6'-Octabromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119264-60-7 | |

| Record name | 2,2',3,3',4,5',6,6'-Octabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119264607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,5',6,6'-Octabromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,5',6,6'-OCTABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5853DG0C6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-5-(oxazolin-2-yl)-benzimidazole](/img/structure/B38710.png)

![(2-Cyclohexyl-1-[4-(1-hydroxy-1-methyl-ethyl)-5-oxo-tetrahydro-furan-2-YL]-ethyl)-carbamic acid tert-butyl ester](/img/structure/B38729.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B38734.png)